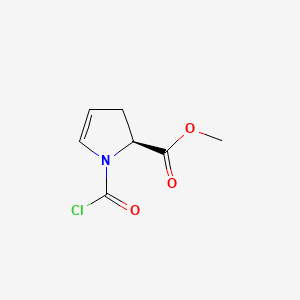![molecular formula C12H15NO2 B560914 11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol CAS No. 108365-68-0](/img/structure/B560914.png)
11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Azatricyclo[64104,13]trideca-1(13),2,4-triene-3,5-diol is a complex organic compound characterized by its unique indenoazepine structure
Méthodes De Préparation
The synthesis of 11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indenoazepine core, followed by the introduction of hydroxyl groups at specific positions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Analyse Des Réactions Chimiques
11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol can be compared with other similar compounds, such as:
1H-Indeno[1,7-cd]azepine derivatives: These compounds share the same core structure but differ in the functional groups attached to the ring system.
Indenoazepine analogs: These analogs have variations in the ring structure or the position of substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific hydroxylation pattern and the resulting chemical reactivity and biological activity.
Propriétés
Numéro CAS |
108365-68-0 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.257 |
InChI |
InChI=1S/C12H15NO2/c14-10-5-7-3-4-13-6-8-1-2-9(11(7)8)12(10)15/h5,8,13-15H,1-4,6H2 |
Clé InChI |
KAOFNKCBYUSSID-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C1CNCCC3=CC(=C2O)O |
Synonymes |
1H-Indeno[1,7-cd]azepine-6,7-diol, 2,3,4,8,9,9a-hexahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;iron](/img/structure/B560835.png)
![6-Azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B560837.png)
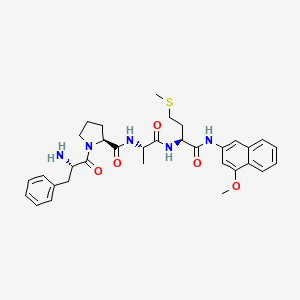
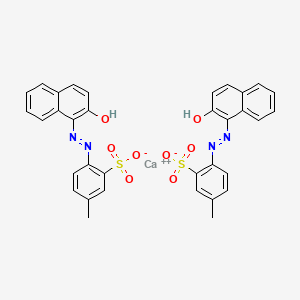
![3-[4-[4-[m-[2-(Sulfooxy)ethylsulfonyl]anilino]-6-(p-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-methylphenylazo]-1,5-naphthalenedisulfonic acid tetrasodium salt](/img/structure/B560842.png)
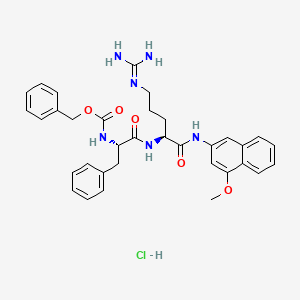

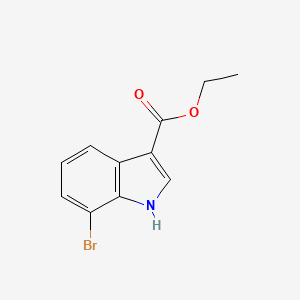
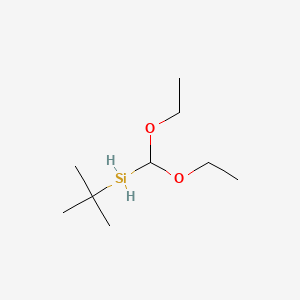
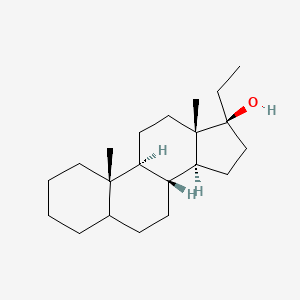
![9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B560852.png)
